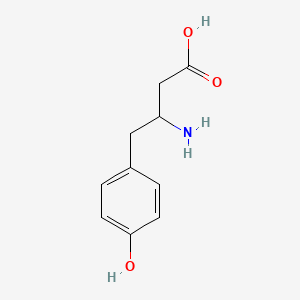

3-Amino-4-(4-hydroxyphenyl)butyric Acid

Description

The exploration of chemical space beyond nature's canonical building blocks has led to significant breakthroughs in science. Advanced amino acid analogues, often termed non-canonical or unnatural amino acids, are at the forefront of this endeavor. These compounds retain the core amino acid structure—a central carbon atom bonded to an amine group, a carboxylic acid group, and a variable side chain—but feature modifications in their backbone or side chain that are not found in the standard 20 amino acids.

These modifications can range from simple alterations, such as the introduction of a halogen atom, to more complex changes like the incorporation of heterocyclic rings or extended carbon chains. The result is a vast library of building blocks that provide chemists with precise control over the steric and electronic properties of the molecules they design. This control is paramount in fields like medicinal chemistry, where the interaction between a small molecule and its biological target is highly dependent on a precise three-dimensional fit and chemical complementarity.

3-Amino-4-(4-hydroxyphenyl)butyric acid is a non-canonical amino acid that belongs to the class of beta-amino acids. chemicalbook.com Unlike the canonical alpha-amino acids, where the amino group is attached to the carbon atom adjacent to the carboxyl group (the alpha-carbon), in beta-amino acids, the amino group is attached to the second carbon from the carboxyl group (the beta-carbon). nih.gov This seemingly subtle shift in the position of the amino group has profound implications for the molecule's chemical properties and its behavior when incorporated into larger structures.

The presence of an additional carbon atom in the backbone of beta-amino acids introduces greater conformational flexibility. researchgate.net This flexibility, combined with the potential for multiple stereoisomers, significantly expands the structural diversity that can be achieved. nih.govresearchgate.net Specifically, this compound features a butyric acid backbone, providing a four-carbon chain, and a 4-hydroxyphenyl group attached to the carbon adjacent to the amino group. This side chain is similar to that of the canonical amino acid tyrosine, suggesting potential for related biological interactions while benefiting from the unique properties conferred by the beta-amino acid scaffold.

| Property | Value |

|---|---|

| Molecular Formula | C10H13NO3 chemspider.com |

| Molecular Weight | 195.22 g/mol |

| IUPAC Name | 3-amino-4-(4-hydroxyphenyl)butanoic acid |

| CAS Number | 64913-50-4 chemspider.com |

| Physical Form | White to yellow solid |

The unique structural features of this compound make it a valuable building block in medicinal chemistry. The incorporation of beta-amino acids into peptides is a well-established strategy to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.gov Peptides constructed from beta-amino acids, known as beta-peptides, often exhibit enhanced resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based drugs. ingentaconnect.comacs.org

The 4-hydroxyphenyl moiety is a common feature in many biologically active molecules and is known to participate in key interactions with biological targets, such as hydrogen bonding and aromatic interactions. nih.govnih.gov The hydroxyl group, in particular, is a crucial functional group in drug design, capable of profoundly influencing a molecule's properties and biological activity. hyphadiscovery.com The combination of this functional group with the beta-amino acid scaffold in this compound provides a versatile template for designing novel therapeutic agents.

Research into structurally related compounds underscores the potential of this scaffold. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and investigated for their antimicrobial and anticancer activities. nih.govnih.gov Similarly, other butyric acid derivatives with different phenyl substitutions are utilized as key intermediates in the synthesis of pharmaceuticals. nbinno.comgoogle.com These examples highlight the utility of the core structure of this compound as a starting point for the development of new chemical entities with diverse therapeutic applications. Its ability to introduce specific conformational preferences and metabolic stability makes it an attractive component in the design of next-generation drugs. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(6-10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNPIAMEJXBAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Amino 4 4 Hydroxyphenyl Butyric Acid

Stereoselective Synthesis and Enantiomeric Purity Strategies

Achieving high enantiomeric purity is critical in the synthesis of chiral compounds like 3-Amino-4-(4-hydroxyphenyl)butyric acid. Stereoselective strategies, including asymmetric catalysis and the use of chiral auxiliaries, are paramount for producing single enantiomers.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Key approaches applicable to the synthesis of this compound and its analogs include catalytic asymmetric conjugate reductions and hydrogenations.

One prominent method involves the copper-catalyzed asymmetric conjugate reduction of γ-phthalimido-α,β-unsaturated carboxylic acid esters. nih.gov This approach allows for the synthesis of chiral β-aryl-substituted γ-amino butyric acid derivatives with good enantioselectivities. The reaction typically employs a copper(II) acetate (B1210297) hydrate (B1144303) precursor, a chiral phosphine (B1218219) ligand such as (S)-BINAP, and a silane (B1218182) reducing agent. nih.gov

Another powerful technique is the enantioselective hydrogenation of unsaturated precursors. Rhodium-based catalysts featuring chiral ferrocenylphosphine ligands have been successfully used for the hydrogenation of (Z)-enamine esters, even those with unprotected amine groups, to yield the corresponding amino esters with excellent enantiomeric excess (ee). rug.nl

| Catalytic System | Precursor Type | Key Features | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Cu(OAc)₂·H₂O / (S)-BINAP | γ-Phthalimido-α,β-unsaturated ester | Asymmetric 1,4-conjugate reduction using PMHS as a hydride source. | Good to high ee | nih.gov |

| [Rh(COD)Cl]₂ / Chiral Ferrocenylphosphine | (Z)-Enamine ester | Direct hydrogenation of unprotected enamines in trifluoroethanol. | Up to 97% ee | rug.nl |

| Rh-TangPhos | N-Aryl (Z)-enamine | Effective for synthesis of N-aryl-β-amino acids. | Up to 96% ee | rug.nl |

Chiral auxiliary-mediated synthesis involves the temporary incorporation of a chiral molecule to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically pure product. This strategy offers robust and predictable stereochemical control.

Commonly used chiral auxiliaries include Evans oxazolidinones and camphorsultam. wikipedia.org For instance, an N-acylated oxazolidinone can undergo a diastereoselective alkylation or aldol (B89426) reaction to set the desired stereochemistry. Subsequent cleavage of the auxiliary releases the chiral acid.

Another effective strategy is the use of the "chiral pool," which employs readily available, enantiomerically pure natural products as starting materials. For the synthesis of related β-amino acids, (S)-serine has been used as a chiral starting point. researchgate.net The synthesis involves transforming the amino acid into a chiral aziridine, which then undergoes regioselective ring-opening with an appropriate organometallic reagent, such as a Grignard reagent derived from a protected 4-bromophenol, to introduce the 4-hydroxyphenyl group. researchgate.net

| Chiral Auxiliary | Typical Application | Removal Conditions | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Stereoselective alkylation, aldol, and conjugate addition reactions. | LiOH/H₂O₂, LiBH₄, or other nucleophiles. | wikipedia.org |

| Camphorsultam | Asymmetric Diels-Alder reactions, alkylations, and aldol reactions. | LiAlH₄ or hydrolysis with LiOH. | wikipedia.org |

| Pseudoephedrine | Asymmetric alkylation of glycine (B1666218) enolates to produce α-amino acids. | Mild acidic hydrolysis. | wikipedia.org |

| (S)-Serine (Chiral Pool) | Starting material for multi-step synthesis via chiral intermediates like aziridines. | N/A (incorporated into backbone) | researchgate.net |

Exploration of Novel Retrosynthetic Pathways

Modern organic synthesis seeks to develop more efficient and innovative retrosynthetic disconnections. For β-aryl-γ-amino acids, novel pathways are being explored that move beyond traditional conjugate addition or alkylation strategies.

One such advanced approach is the palladium-catalyzed β-C(sp³)–H bond activation and arylation. researchgate.net This methodology allows for the direct introduction of an aryl group at the β-position of an aliphatic acid or amide derivative, guided by a directing group. This strategy can streamline syntheses by reducing the need for pre-functionalized substrates. researchgate.net

Biomimetic approaches are also gaining traction. A recently developed pathway for γ-aryl-β-amino acids involves a photoredox-catalyzed 1,2-amino migration. researchgate.net This process mimics biochemical transformations and offers a unique method for constructing the target scaffold under mild, light-mediated conditions.

Derivatization for Macrocyclization and Peptide Mimetics

The amine and carboxylic acid functional groups of this compound are ideal handles for derivatization, enabling its incorporation into larger, more complex structures such as macrocycles and peptide mimetics.

To incorporate this compound into a peptide sequence, the amine group is typically protected to prevent self-polymerization and to ensure selective amide bond formation at the carboxyl terminus. The most common amine protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride). google.com

Once the N-protected amino acid is prepared, its carboxylic acid moiety is activated using a peptide coupling reagent. uni-kiel.de This activated intermediate then reacts with the free amine of another amino acid or peptide to form the amide bond. The choice of coupling reagent is crucial to ensure high yields and minimize racemization at the stereogenic center. uni-kiel.depeptide.com

The carboxylic acid group can be derivatized to facilitate intramolecular reactions, particularly macrocyclization. This process is fundamental to the synthesis of cyclic peptides and various peptidomimetics. The strategy involves forming a linear precursor containing this compound and then inducing an intramolecular amide bond formation.

The carboxylic acid is typically activated to form a highly reactive intermediate, such as an active ester (e.g., N-hydroxysuccinimide ester) or by using carbodiimide (B86325) reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions. peptide.comthermofisher.com The ring closure is performed under high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Reagents such as 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are particularly effective for cyclization reactions as they are known to cause very little epimerization. peptide.com

| Reagent/System | Abbreviation | Primary Use | Key Characteristics | Reference |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide / Diisopropylcarbodiimide | DCC / DIC | Peptide coupling | Forms urea (B33335) byproduct; DIC is preferred for solid-phase synthesis. | peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Peptide coupling (aqueous/organic) | Water-soluble urea byproduct, easily removed by extraction. | peptide.com |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Peptide coupling | High efficiency, suitable for sterically hindered couplings. | peptide.com |

| 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | DEPBT | Head-to-tail cyclization | Causes very little epimerization, excellent for cyclization. | peptide.com |

| 1-Hydroxybenzotriazole | HOBt | Additive | Used with carbodiimides to minimize racemization and improve efficiency. | peptide.com |

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group in this compound is a versatile functional group that can undergo a variety of chemical transformations. nih.gov These modifications are often employed to alter the molecule's physicochemical properties, such as lipophilicity, or to serve as a protecting group during other synthetic steps. The inherent nucleophilicity of the phenolic oxygen allows for reactions like esterification and etherification, leading to a diverse range of derivatives.

Esterification

The formation of phenolic esters is a common strategy to modify the hydroxyl group. This transformation can be accomplished through reaction with various acylating agents, such as carboxylic acids, acid anhydrides, or acid chlorides, often under acidic or basic catalysis. For instance, the esterification of structurally similar natural phenols, like tyrosol, with phenolic acids or fatty acids has been explored to enhance their properties. nih.govmdpi.com Enzymatic methods, utilizing lipases such as Novozym 435, offer a chemoselective and environmentally benign alternative for synthesizing phenolic esters, achieving high yields under mild conditions. mdpi.com For example, the enzymatic esterification of tyrosol with oleic acid has been shown to produce tyrosyl oleate (B1233923) with a 95% yield in just 2 hours under vacuum. mdpi.com

Etherification

Another significant modification of the phenolic hydroxyl group is its conversion into an ether. This is typically achieved via the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion, followed by nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide array of alkyl or aryl substituents. In a related compound, N-(4-hydroxyphenyl)-β-alanine, the phenolic group and a carboxylic acid group were both methylated to yield a dimethyl ether derivative through esterification and likely etherification under appropriate conditions. nih.gov

The table below summarizes key methodologies for the modification of the phenolic hydroxyl group, based on transformations reported for structurally related compounds.

Table 1: Methodologies for Phenolic Hydroxyl Group Modification This table is interactive. You can sort and filter the data.

| Modification Type | Reagents & Catalysts | General Conditions | Potential Product Class |

|---|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Heat | Phenyl Ester |

| Esterification | Acid Anhydride, Base Catalyst (e.g., Pyridine) | Room Temperature | Phenyl Ester |

| Esterification | Acid Chloride, Base Catalyst (e.g., Triethylamine) | 0°C to Room Temperature | Phenyl Ester |

| Enzymatic Esterification | Fatty Acid, Lipase (e.g., Novozym 435) | Mild Temperature (e.g., 60-80°C), Vacuum | Lipophilic Phenyl Ester |

| Etherification (Williamson) | Alkyl Halide, Base (e.g., K₂CO₃, NaH) | Heat, Anhydrous Solvent (e.g., DMF, Acetone) | Phenyl Ether |

These modifications underscore the chemical tractability of the phenolic hydroxyl group in this compound, providing pathways to synthesize a variety of derivatives for further research and application.

Structural and Conformational Research of 3 Amino 4 4 Hydroxyphenyl Butyric Acid and Its Derivatives

Investigating Conformational Preferences through Spectroscopic Techniques

Spectroscopic methods are pivotal in determining the preferred conformations of 3-Amino-4-(4-hydroxyphenyl)butyric acid in various environments. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Circular Dichroism (CD) provide valuable insights into the molecule's structural dynamics.

FTIR spectroscopy offers complementary information by probing the vibrational modes of the molecule's functional groups. The frequencies of the amide I (C=O stretching) and amide II (N-H bending) bands are particularly sensitive to the local secondary structure. In derivatives of this compound or when it is incorporated into a peptide, shifts in these bands can indicate the presence of ordered structures like β-turns or helical folds. For example, the presence of intramolecular hydrogen bonds, which stabilize folded conformations, can be inferred from characteristic shifts in the N-H and C=O stretching frequencies.

Circular Dichroism (CD) spectroscopy is especially useful for studying the impact of this chiral β-amino acid on the secondary structure of peptides. nih.gov When incorporated into a peptide chain, this compound can induce or stabilize specific secondary structures. The CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature of the peptide's secondary structure content, such as α-helices, β-sheets, and random coils. nih.govnih.gov The aromatic side chain of the 4-hydroxyphenyl group can also contribute to the CD signal in the near-UV region (250-300 nm), offering insights into the local environment and orientation of the side chain within the folded structure. nih.gov

A hypothetical summary of spectroscopic data for a peptide containing this compound is presented in the table below, illustrating how these techniques can be used to characterize its conformational properties.

| Spectroscopic Technique | Observable Parameter | Interpretation |

| NMR Spectroscopy | ³J(Hα, Hβ) coupling constants | Provides information on the dihedral angles of the backbone, indicating preferences for extended or folded conformations. |

| Chemical shift of amide proton | Downfield shift may indicate involvement in a hydrogen bond, suggesting a folded structure. | |

| FTIR Spectroscopy | Amide I band frequency | A shift to lower wavenumbers can indicate hydrogen bonding and the presence of ordered secondary structures. |

| N-H stretching frequency | Broadening and shifting of this band can also be indicative of hydrogen bond formation. | |

| Circular Dichroism | Far-UV spectrum | Characteristic minima and maxima can quantify the percentage of α-helix, β-sheet, and random coil in a peptide. |

| Near-UV spectrum | Signals from the aromatic side chain can provide information on its local environment and tertiary structure interactions. |

Impact on Secondary and Tertiary Structure of Incorporated Macromolecules

The incorporation of unnatural amino acids like this compound into peptides and proteins can have a profound impact on their secondary and tertiary structures. nih.gov As a β-amino acid, it introduces an additional carbon atom into the peptide backbone, which increases conformational flexibility compared to its α-amino acid counterparts. scirp.orgacs.org This added flexibility can be harnessed to design peptides with novel folds and functions.

When integrated into a peptide sequence, this compound can act as a turn-inducer, promoting the formation of β-turns and β-hairpins. nih.govnih.gov The specific type of turn and the stability of the resulting structure are highly dependent on the stereochemistry of the β-amino acid and its position within the peptide chain. The 4-hydroxyphenyl side chain can also engage in various non-covalent interactions, such as hydrogen bonding (via the hydroxyl group) and aromatic stacking (π-π interactions), which can further stabilize the folded conformation of the macromolecule.

The presence of this β-amino acid can disrupt or modify existing secondary structures. For example, its insertion into an α-helix can introduce a kink or lead to a more open, extended conformation. pnas.org Conversely, in certain sequence contexts, it may be accommodated within a helical structure, leading to the formation of a more stable or functionally distinct helix. The ability to modulate secondary structure in a predictable manner is a key aspect of using unnatural amino acids in protein design.

The following table summarizes the potential impacts of incorporating this compound on macromolecular structures:

| Structural Level | Potential Impact | Underlying Interactions |

| Secondary Structure | Induction of β-turns and β-hairpins | The flexible backbone of the β-amino acid can facilitate the necessary bond rotations to form tight turns. |

| Disruption or modification of α-helices | The altered backbone geometry can break the regular hydrogen bonding pattern of an α-helix. | |

| Stabilization of novel helical structures | In specific contexts, it can participate in the formation of unique helical folds not accessible to α-amino acids. | |

| Tertiary Structure | Altered global fold | Changes in secondary structure can lead to significant rearrangements of the overall three-dimensional structure. |

| Enhanced stability | The aromatic side chain can participate in stabilizing interactions like hydrogen bonds and π-stacking with other residues. | |

| Creation of new binding sites | The unique shape and chemical nature of the β-amino acid can contribute to the formation of novel cavities or surfaces for molecular recognition. |

Computational Modeling for Conformational Landscape Analysis

Computational modeling provides a powerful framework for exploring the vast conformational landscape of this compound and its derivatives at an atomic level of detail. These methods complement experimental techniques by providing a deeper understanding of the energetic factors that govern conformational preferences.

Molecular Dynamics Simulations of Conformational Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time, providing a dynamic picture of the molecule's conformational flexibility.

For this compound, MD simulations can be used to:

Explore the accessible conformations in different solvent environments (e.g., water, organic solvents).

Identify the most stable and frequently visited conformations by analyzing the simulation trajectory.

Investigate the dynamics of conformational transitions , such as the folding and unfolding of peptides containing this residue.

Calculate thermodynamic properties , such as the free energy difference between different conformational states.

The results of MD simulations can be visualized to provide an intuitive understanding of the molecule's dynamic behavior. For example, Ramachandran-like plots can be generated for the backbone dihedral angles to show the allowed and disallowed regions of conformational space.

Quantum Mechanical Conformational Analysis

Quantum Mechanical (QM) calculations offer a more accurate, albeit computationally more expensive, approach to studying molecular conformations. nih.govnih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to calculate the electronic structure of the molecule and determine the energies of different conformations with high precision. scirp.org

Key applications of QM methods in the study of this compound include:

Determining the relative energies of different conformers to identify the most stable structures in the gas phase or in solution (using implicit solvent models). scirp.org

Calculating the energy barriers between different conformations to understand the kinetics of conformational changes.

Analyzing intramolecular interactions , such as hydrogen bonds and steric clashes, that influence conformational stability.

Predicting spectroscopic properties , such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational models.

A hypothetical energy profile for the rotation around a key dihedral angle in this compound, as might be determined by QM calculations, is shown in the table below.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Corresponding Conformation |

| 0 | 5.2 | Eclipsed (high energy) |

| 60 | 0.8 | Gauche |

| 120 | 4.5 | Eclipsed (high energy) |

| 180 | 0.0 | Anti (lowest energy) |

| 240 | 4.5 | Eclipsed (high energy) |

| 300 | 0.8 | Gauche |

By combining experimental data from spectroscopic techniques with the detailed insights from computational modeling, a comprehensive understanding of the structural and conformational behavior of this compound and its derivatives can be achieved. This knowledge is crucial for the rational design of new materials and therapeutic agents with precisely controlled three-dimensional structures.

Biochemical and Enzymatic Studies of 3 Amino 4 4 Hydroxyphenyl Butyric Acid in Non Human Systems

In Vitro Enzymatic Metabolism and Biotransformation Pathways

Detailed studies on the in vitro metabolism of 3-Amino-4-(4-hydroxyphenyl)butyric acid are not described in the reviewed literature. Consequently, specific data regarding its biotransformation pathways remain uncharacterized.

Microsomal Stability Studies

No information is available from microsomal stability assays for this compound. These studies are crucial for determining the intrinsic clearance of a compound by the cytochrome P450 enzyme system, a primary route of metabolism for many xenobiotics. The half-life and clearance rates in liver microsomes from any non-human species have not been documented.

Enzymatic Hydrolysis and Conjugation Reactions

The susceptibility of this compound to enzymatic hydrolysis or conjugation reactions has not been reported. Phase II metabolic pathways, such as glucuronidation or sulfation of the phenolic hydroxyl group, or amide bond formation involving the carboxylic acid or amino group, are plausible but have not been experimentally verified.

Evaluation of Enzymatic Substrate Specificity and Inhibition Kinetics

There is no available data to suggest that this compound acts as a substrate or an inhibitor for any specific enzyme. Kinetic parameters such as the Michaelis constant (Km) or the inhibition constant (Ki) have not been determined for this compound in relation to any enzyme.

Role in Biosynthetic Pathways of Related Natural Products (Hypothetical/Exploratory)

While the structure of this compound bears resemblance to precursors of various natural products, such as certain alkaloids or non-ribosomal peptides, its direct role in any biosynthetic pathway is purely speculative. There are no exploratory or hypothetical studies published that link this specific compound to the biosynthesis of other known natural products.

Pharmacological Mechanism Investigations of Derivatives Incorporating 3 Amino 4 4 Hydroxyphenyl Butyric Acid Non Clinical

Ligand-Receptor Interaction Studies on G-Protein Coupled Receptors (GPCRs)

Based on available scientific literature, specific studies detailing the ligand-receptor interactions of 3-Amino-4-(4-hydroxyphenyl)butyric acid derivatives with G-Protein Coupled Receptors (GPCRs) have not been reported.

Data from non-clinical, non-human cell-based assays profiling the agonistic or antagonistic activity of this compound derivatives at GPCRs are not available in the current body of scientific research.

Quantitative data from binding affinity studies (e.g., Ki or IC50 values) for derivatives of this compound at specific GPCRs are not documented in the available literature.

Modulation of Ion Channel Activity and Kinetics

Investigations into the effects of this compound derivatives on the activity and kinetics of ion channels have not been reported in the accessible scientific literature.

Interference with Cellular Signal Transduction Pathways (e.g., Wnt Pathway)

There is no available research data to suggest that derivatives of this compound interfere with specific cellular signal transduction pathways, such as the Wnt pathway.

In Vitro and Ex Vivo Biological Activity in Model Systems (non-human tissues/cells)

While specific mechanistic studies are limited, research has been conducted on the in vitro biological activity of a series of related compounds, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, in non-human model systems. These studies have primarily focused on their anticancer and antioxidant properties.

In a study evaluating a series of these derivatives, several compounds demonstrated cytotoxic effects against the A549 non-small cell lung cancer cell line. nih.gov The research identified that compounds 12 , 20 , 21 , 22 , and 29 were capable of reducing A549 cell viability by 50%. nih.gov These compounds also showed favorable cytotoxicity profiles when tested against noncancerous Vero cells. nih.gov Furthermore, the most promising compound, 20 , was noted for its potent antioxidant properties in the DPPH radical scavenging assay. nih.gov This suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid structure could be a valuable scaffold for developing new agents with both anticancer and antioxidant activities. mdpi.com The study also observed that compound 20 could suppress the migration of A549 cells in vitro. nih.gov

Another area of investigated in vitro activity is the antimicrobial potential of these derivatives. A library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives was synthesized and screened against multidrug-resistant bacterial and fungal pathogens. nih.govnih.gov The compounds exhibited structure-dependent activity against ESKAPE group bacteria and drug-resistant Candida species, with some hydrazone derivatives showing potent and broad-spectrum antimicrobial effects. nih.govnih.gov

Table 1: In Vitro Anticancer Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives against A549 Cell Line nih.gov

| Compound ID | Chemical Name/Description | Result |

| 1 | Starting Compound | No noticeable in vitro anticancer activity |

| 2 | N-(4-hydroxyphenyl)-β-alanine hydrazide | Reduced A549 cell viability to 86.1% |

| 12 | Derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Reduced A549 cell viability by 50% |

| 20 | 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | Reduced A549 cell viability by 50%; Suppressed cell migration; Potent antioxidant |

| 21 | Derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Reduced A549 cell viability by 50% |

| 22 | Derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Reduced A549 cell viability by 50% |

| 29 | Derivative of 3-((4-hydroxyphenyl)amino)propanoic acid | Reduced A549 cell viability by 50% |

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation and purity evaluation of 3-Amino-4-(4-hydroxyphenyl)butyric acid. Unlike nominal mass instruments, HRMS analyzers like Time-of-Flight (TOF) or Orbitrap provide extremely high resolving power and mass accuracy, typically below 5 ppm. This capability allows for the determination of the precise mass of the molecule and its fragments.

For this compound, with a chemical formula of C₁₀H₁₃NO₃, the theoretical monoisotopic mass is 195.08954 Da. ebi.ac.uk HRMS can measure this mass with high accuracy, allowing for the unambiguous determination of its elemental composition. This serves as a primary method for confirming the compound's identity.

Furthermore, HRMS is critical for purity assessment. It can detect and identify trace-level impurities that may be present from the synthesis process or degradation. By comparing the measured mass of unknown peaks in the spectrum to a database of potential impurities, their elemental compositions can be determined, facilitating their identification. This level of detail is crucial for ensuring the quality and reliability of the compound in research settings.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₃ |

| Theoretical Monoisotopic Mass (Da) | 195.08954 ebi.ac.uk |

| Typical Mass Accuracy (ppm) | < 5 |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Common HRMS Analyzers | Time-of-Flight (TOF), Orbitrap |

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of this compound from complex mixtures. The choice of chromatographic technique is dictated by the analytical goal, whether it is achieving high sensitivity for trace analysis or separating stereoisomers.

For the sensitive and selective quantification of this compound in biological or environmental samples, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice. researchgate.netnih.gov This technique combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

Method development typically involves:

Chromatographic Separation: Reversed-phase chromatography is commonly used, employing a C18 column to separate the polar analyte from matrix components. nih.gov A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier (such as formic acid or acetic acid), is optimized to achieve a sharp peak shape and reproducible retention time. nih.govnih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) is typically used to generate ions of the analyte. The detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background noise and allows for accurate quantification even at very low concentrations.

| Parameter | Typical Condition |

|---|---|

| HPLC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid nih.gov |

| Elution Mode | Gradient |

| Ionization Source | Electrospray Ionization (ESI) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition (Positive Mode) | m/z 196.1 → [fragment ion] |

Since this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers. These enantiomers can exhibit different biological activities, making their separation and individual quantification crucial. Chiral chromatography is the most effective technique for this purpose. nih.govresearchgate.net

The separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. Several types of CSPs are effective for separating amino acids and their derivatives:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® series) are widely used and show broad enantioselectivity for a range of compounds. yakhak.org

Macrocyclic Antibiotic-based CSPs: Stationary phases based on antibiotics like vancomycin (B549263) or teicoplanin are particularly effective for separating underivatized amino acids through multiple interaction mechanisms including hydrogen bonding and ionic interactions. nih.govankara.edu.tr

Crown Ether-based CSPs: These are highly effective for the separation of primary amines, including amino acids. ankara.edu.tr

The choice of mobile phase, including the organic modifier, pH, and any additives, is critical for optimizing the enantiomeric resolution. nih.gov

| CSP Type | Principle of Separation | Common Mobile Phases | Advantages |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak IE) | Inclusion, hydrogen bonding, dipole-dipole interactions | Normal Phase (Hexane/Alcohol) or Reversed Phase | Broad applicability, high efficiency yakhak.org |

| Macrocyclic Antibiotic (e.g., Teicoplanin) | Ionic, hydrophobic, and hydrogen bonding interactions nih.gov | Reversed Phase (Aqueous buffers/Organic modifiers) | Excellent for underivatized amino acids ankara.edu.tr |

| Crown Ether (e.g., CHIRALPAK ZWIX) | Host-guest complexation with the amino group | Polar organic (e.g., MeOH/MeCN with acid/base) hplc.eu | High selectivity for primary amines ankara.edu.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural and stereochemical assignment of this compound. It provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the hydroxyphenyl ring, the methine proton at C3, and the methylene (B1212753) protons at C2 and C4. docbrown.info The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, help to establish the connectivity between adjacent protons.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would display signals for the carboxylic acid carbon, the aromatic carbons, the chiral C3 carbon bearing the amino group, and the other aliphatic carbons. mdpi.com

2D NMR Techniques: To unambiguously assign all signals and confirm the structure, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies proton-proton couplings, confirming the sequence of protons along the butyric acid chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular framework, including the connection of the butyric acid chain to the phenyl ring. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the relative stereochemistry by identifying protons that are close in space. mdpi.com

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) |

|---|---|---|---|

| Aromatic (C-H) | ¹H | ~6.7 - 7.1 | Doublet (d) |

| CH-NH₂ (C3) | ¹H | ~3.8 - 4.2 | Multiplet (m) |

| CH₂-COOH (C2) | ¹H | ~2.4 - 2.7 | Doublet of doublets (dd) |

| CH₂-Aryl (C4) | ¹H | ~2.8 - 3.1 | Doublet of doublets (dd) |

| COOH (C1) | ¹³C | ~175 - 180 | N/A |

| CH-NH₂ (C3) | ¹³C | ~50 - 55 | N/A |

| CH₂-COOH (C2) | ¹³C | ~40 - 45 | N/A |

| CH₂-Aryl (C4) | ¹³C | ~35 - 40 | N/A |

| Aromatic (C-OH) | ¹³C | ~155 - 160 | N/A |

| Aromatic (C-H) | ¹³C | ~115 - 130 | N/A |

Computational Chemistry and Theoretical Studies on 3 Amino 4 4 Hydroxyphenyl Butyric Acid

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for understanding how a molecule's chemical structure influences its biological activity and physicochemical properties. For GABA analogues, SAR studies often highlight the importance of the phenyl ring's position and substitutions, the role of the carboxyl group, and the stereochemistry of the molecule. nih.govresearchgate.net For instance, research on phenibut, a close structural relative, has emphasized these molecular features. nih.gov However, specific quantitative structure-activity relationship (QSAR) models dedicated to 3-Amino-4-(4-hydroxyphenyl)butyric Acid, which would provide predictive mathematical models of its activity based on molecular descriptors, are not described in the available literature. Such models are essential for optimizing lead compounds and designing new molecules with enhanced efficacy.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can be used to understand reaction mechanisms, predict molecular geometries, and calculate various energetic properties. While DFT studies have been applied to other butanoic acid derivatives to evaluate their electronic and geometrical properties, specific research detailing quantum chemical calculations for this compound is not available. biointerfaceresearch.com Such studies would be invaluable for understanding the intrinsic properties of the molecule that govern its interactions with biological systems.

Applications and Future Directions in Chemical Biology and Drug Discovery

Design of Conformationally Constrained Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of non-natural amino acids like 3-Amino-4-(4-hydroxyphenyl)butyric acid is a key strategy in the design of conformationally constrained peptidomimetics. By introducing this β-amino acid into a peptide sequence, researchers can induce specific secondary structures, such as turns and helices, which can be crucial for binding to biological targets with high affinity and selectivity.

The flexible butyric acid backbone of this compound allows for a wider range of conformational possibilities compared to the more rigid α-amino acids. This flexibility, when strategically incorporated, can help in creating peptidomimetics that can adopt a bioactive conformation necessary for interacting with a specific receptor or enzyme active site. The 4-hydroxyphenyl side chain can also participate in crucial interactions, such as hydrogen bonding and aromatic stacking, further enhancing the binding affinity of the peptidomimetic.

The design of such peptidomimetics often involves computational modeling to predict the conformational preferences of the modified peptide. These predictions are then validated through experimental techniques like NMR spectroscopy and X-ray crystallography to confirm the desired three-dimensional structure. This iterative process of design, synthesis, and structural analysis is essential for developing potent and selective peptidomimetic drug candidates.

Development of Novel Scaffolds for Target-Specific Ligands

The core structure of this compound serves as an excellent scaffold for the development of novel, target-specific ligands. A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The versatility of the this compound scaffold lies in its multiple points for chemical modification: the amino group, the carboxylic acid group, and the aromatic ring.

Recent research on structurally related compounds, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, has demonstrated the potential of this type of scaffold in developing new therapeutic agents. nih.govnih.govmdpi.comnih.govresearchgate.netresearchwithnj.commdpi.com For instance, a library of these derivatives exhibited promising antimicrobial activity against a range of multidrug-resistant bacterial and fungal pathogens. nih.govnih.govresearchgate.netresearchwithnj.commdpi.com The structure-activity relationship (SAR) studies of these compounds revealed that the nature of the substituents on the core scaffold played a critical role in their biological activity. nih.govmdpi.com

Similarly, derivatives of the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold have been investigated for their anticancer properties. mdpi.comnih.gov Certain compounds from this series were found to reduce the viability of cancer cells and inhibit their migration, highlighting the potential of this scaffold in oncology drug discovery. mdpi.comnih.gov These findings suggest that the this compound scaffold could be similarly exploited to develop novel ligands for a variety of biological targets. The phenolic hydroxyl group, in particular, can be a key interaction point with target proteins and can also be a site for further chemical derivatization to fine-tune the pharmacological properties of the ligands.

| Scaffold | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Antimicrobial | Exhibited structure-dependent activity against multidrug-resistant bacteria and fungi. | nih.govnih.govresearchgate.netresearchwithnj.commdpi.com |

| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Anticancer | Demonstrated reduction in cancer cell viability and inhibition of cell migration. | mdpi.comnih.gov |

Utilizing this compound as a Chiral Building Block in Complex Syntheses

Chiral building blocks are essential components in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules. The presence of a stereocenter in this compound makes it a valuable chiral synthon. Its distinct functional groups—the amine, the carboxylic acid, and the phenol (B47542)—allow for selective chemical transformations, enabling its incorporation into larger, more complex target molecules while maintaining stereochemical integrity.

The significance of using such chiral building blocks is underscored by the fact that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. nbinno.com Therefore, the ability to synthesize stereochemically pure compounds is paramount in modern drug discovery. Structurally similar compounds, such as Fmoc-(S)-3-Amino-4-(4-chlorophenyl)butyric acid, are utilized as critical chiral building blocks in the synthesis of complex molecules like peptides and peptidomimetics. nbinno.com The Fmoc protecting group on the amine allows for its controlled introduction during solid-phase peptide synthesis.

Furthermore, the synthesis of enantiomerically pure β-amino acids often starts from readily available chiral precursors, such as α-amino acids. For example, a method for the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has been developed starting from (S)-serine. researchgate.net This highlights the strategies employed to access stereochemically defined β-amino acids, which can then be used as building blocks in the synthesis of other complex molecules. The synthetic utility of this compound as a chiral building block is therefore significant for the construction of novel, stereochemically defined chemical entities with potential therapeutic applications.

Emerging Research Frontiers and Interdisciplinary Perspectives

The future research directions for this compound and its derivatives are expanding into various interdisciplinary fields. Based on the promising antimicrobial and anticancer activities observed for structurally related scaffolds, a key research frontier is the exploration of this compound in the development of novel therapeutics for infectious diseases and oncology. nih.govnih.govmdpi.comnih.govresearchgate.netresearchwithnj.commdpi.com This involves the synthesis of new libraries of derivatives and their screening against a wide range of biological targets.

Another emerging area is the use of this compound in materials science. The self-assembly properties of peptides and peptidomimetics containing β-amino acids can be exploited to create novel biomaterials with applications in tissue engineering, drug delivery, and nanotechnology. The aromatic side chain of this compound can facilitate π-π stacking interactions, which can play a crucial role in the self-assembly process.

Furthermore, the interdisciplinary field of chemical biology will continue to benefit from the unique properties of this compound. Its use as a molecular probe to study biological processes, such as protein-protein interactions, is an exciting avenue of research. By incorporating fluorescent tags or other reporter groups onto the this compound scaffold, researchers can design tools to visualize and understand complex biological pathways. The continued exploration of this versatile molecule is poised to open up new avenues for scientific discovery and technological innovation.

Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-((4-hydroxyphenyl)amino)propanoic acid |

| Fmoc-(S)-3-Amino-4-(4-chlorophenyl)butyric acid |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid |

| (S)-serine |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Amino-4-(4-hydroxyphenyl)butyric Acid to improve yield and purity?

- Methodological Answer: Enantioselective synthesis methods, such as asymmetric hydrogenation or enzymatic catalysis, can enhance stereochemical control. Purification via recrystallization or column chromatography using polar solvents (e.g., methanol/water mixtures) improves purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC ensures optimal yield .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, amino). High-performance liquid chromatography (HPLC) with UV detection assesses purity (>95% recommended for biological studies) .

Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer: Store lyophilized powder under inert gas (nitrogen or argon) at 2–8°C in airtight containers. For solutions, use anhydrous dimethyl sulfoxide (DMSO) or ethanol, and aliquot to avoid freeze-thaw cycles. Regularly validate stability via HPLC over 6–12 months .

Advanced Research Questions

Q. What strategies are effective in resolving enantiomers of this compound for stereochemical studies?

- Methodological Answer: Chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases separates enantiomers. Alternatively, enzymatic resolution using acylases or lipases selectively modifies one enantiomer. Confirmation via circular dichroism (CD) spectroscopy or X-ray crystallography ensures stereochemical assignment .

Q. How does the bioavailability of this compound derivatives influence their pharmacokinetic profiles in preclinical models?

- Methodological Answer: Derivatization with bioisosteres (e.g., halogenated phenyl groups) enhances lipophilicity and absorption. Assess oral bioavailability in rodent models via plasma concentration-time curves (AUC analysis). High bioavailability scores (>0.5) correlate with improved CNS penetration, as seen in chlorophenyl derivatives .

Q. How can structure-activity relationship (SAR) studies be designed using halogenated derivatives of this compound?

- Methodological Answer: Synthesize analogs with halogen substituents (e.g., 4-chloro, 4-bromo) to evaluate electronic and steric effects. Test in vitro binding affinity (e.g., receptor assays) and in vivo efficacy (e.g., rodent neuroprotection models). Molecular docking simulations predict interactions with target proteins (e.g., GABA receptors) .

Q. What experimental approaches mitigate discrepancies in reported bioactivity data for this compound analogs?

- Methodological Answer: Standardize assay conditions (e.g., cell line passage number, serum-free media) to reduce variability. Validate results across multiple models (e.g., primary neurons vs. immortalized cells). Use positive controls (e.g., baclofen for GABA_B receptor studies) and statistical meta-analysis to resolve contradictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.